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Compound of Interest

Compound Name: 4-Bromo-5-nitro-1H-indazole

Cat. No.: B1441986

An In-Depth Guide to the Application of 4-Bromo-5-nitro-1H-indazole in Medicinal Chemistry

Introduction: The Strategic Value of the Indazole
Scaffold

The indazole ring system, a fusion of benzene and pyrazole, represents one of the most
important "privileged scaffolds"” in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure
and ability to participate in hydrogen bonding have made it a cornerstone in the design of
compounds targeting a wide array of biological targets.[3][4] Numerous indazole-containing
molecules have progressed through clinical trials and have been approved as therapeutic
agents for conditions ranging from cancer to chemotherapy-induced nausea.[5][6]

Within this versatile class of compounds, 4-Bromo-5-nitro-1H-indazole emerges as a
particularly valuable and strategic building block.[7][8] Its utility stems from the orthogonal
reactivity of its two key functional groups: a nitro group poised for reduction to a versatile
amine, and a bromine atom perfectly positioned for carbon-carbon bond formation via cross-
coupling reactions. This pre-installed functionality allows medicinal chemists to rapidly generate
diverse libraries of complex molecules, accelerating the discovery of novel therapeutics,
especially in the realm of targeted protein kinase inhibitors.[9][10]

This technical guide provides a detailed overview of the synthesis and application of 4-Bromo-
5-nitro-1H-indazole, complete with actionable protocols and insights into its strategic
deployment in drug discovery programs.
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Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for successful
experimental design.

Property Value Reference
CAS Number 1190315-72-0 [71[8]
Molecular Formula C7H4BrNsO:2 [11]
Molecular Weight 242.03 g/mol [11]
Appearance Zi/zisjvlclj; ? light yellow crystal (1]

Synthesis of the Core Scaffold

While multiple routes to substituted indazoles exist, a common and effective strategy for
synthesizing brominated nitroindazoles involves the regioselective bromination of a nitro-
indazole precursor. The following workflow is adapted from established protocols for related
isomers and represents a robust method for accessing the title compound.[9][12]

4-Nitro-1H-indazole

Acetonitrile (Solvent)

Regioselective Brominatio
Reflux

N-Bromosuccinimide (NBS)T

4-Bromo-5-nitro-1H-indazole
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Caption: General workflow for the synthesis of 4-Bromo-5-nitro-1H-indazole.
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Application Focus: A Gateway to Kinase Inhibitor
Synthesis

The indazole scaffold is a validated core for numerous kinase inhibitors, which function by
blocking the action of protein kinases involved in aberrant cell signaling pathways, a hallmark
of cancer.[13][14] 4-Bromo-5-nitro-1H-indazole provides two distinct points for diversification,
allowing for systematic exploration of the chemical space around the kinase active site.

e The Nitro Group (C5-Position): This group is readily reduced to a primary amine (NHz). The
resulting 5-aminoindazole is a critical nucleophile. It can be acylated or used in reductive
amination to install a variety of side chains that often occupy the solvent-exposed region of
the kinase ATP-binding pocket, enhancing potency and modulating pharmacokinetic
properties.[9]

e The Bromo Group (C4-Position): The bromine atom is a powerful handle for modern cross-
coupling chemistry. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira
couplings, enable the direct attachment of aryl, heteroaryl, or alkynyl groups.[15][16] These
modifications are crucial for targeting specific amino acid residues within the kinase hinge
region or other hydrophobic pockets, thereby controlling selectivity and potency.
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Caption: Diversification strategy using 4-Bromo-5-nitro-1H-indazole.
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Experimental Protocols: From Building Block to
Advanced Intermediate

The following protocols provide step-by-step methodologies for the key transformations that
unlock the synthetic potential of 4-Bromo-5-nitro-1H-indazole.

Protocol 1: Reduction of the Nitro Group to Form 4-
Bromo-1H-indazol-5-amine

This procedure utilizes iron powder in an acidic medium, a classic, cost-effective, and robust
method for nitro group reduction.[9]

Materials:

4-Bromo-5-nitro-1H-indazole

e lron powder (<100 mesh)

» Glacial Acetic Acid

o Ethanol (EtOH)

o Water (H20)

e Sodium bicarbonate (NaHCO3) solution (saturated)
o Ethyl acetate (EtOAC)

e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

e To a round-bottom flask, add 4-Bromo-5-nitro-1H-indazole (1.0 eq).
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e Add a mixture of ethanol and water (e.g., 2:1 v/v) to form a slurry.

¢ Add glacial acetic acid (approx. 10 vol% of the solvent).

e Add iron powder (3.0-5.0 eq) to the mixture portion-wise to control the initial exotherm.
o Attach a condenser and heat the reaction mixture to reflux (approx. 80-90 °C).

e Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed (typically 2-4 hours).

e Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron
salts. Wash the filter cake with ethanol or ethyl acetate.

o Concentrate the filtrate under reduced pressure to remove the ethanol.

 Dilute the remaining aqueous residue with ethyl acetate and carefully neutralize with
saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

o Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the
agueous layer twice more with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate in vacuo to yield the crude 4-Bromo-1H-indazol-5-amine.

e The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Palladium-Catalyzed Suzuki Coupling

This protocol demonstrates the installation of an aryl group at the C4 position, a key step in
building bi-aryl kinase inhibitors.[15]

Materials:
e 4-Bromo-1H-indazol-5-amine (from Protocol 1)
 Arylboronic acid (1.2 eq)

 Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq)
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e Potassium carbonate (K2COs) or Cesium carbonate (Cs2COs) (2.0-3.0 eq)

e 1,4-Dioxane and Water (e.g., 4:1 v/v)

» Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line
Procedure:

 To a round-bottom flask, add 4-Bromo-1H-indazol-5-amine (1.0 eq), the desired arylboronic
acid (1.2 eq), and the carbonate base (2.0-3.0 eq).

e Add the palladium catalyst, Pd(PPhs)4 (0.05 eq).

o Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three
times.

e Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
o Heat the reaction mixture to 90-100 °C under the inert atmosphere.

e Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-18 hours), cool the
mixture to room temperature.

 Dilute the reaction with ethyl acetate and water.
o Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-
1H-indazol-5-amine.
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Caption: Synthetic workflow from the starting material to an advanced intermediate.

Broader Applications: Targeting Bacterial Cell
Division

The utility of the 4-bromo-indazole scaffold is not limited to kinase inhibition. Research has
demonstrated its potential in developing novel antibacterial agents. A series of 4-bromo-1H-
indazole derivatives were designed and synthesized as inhibitors of the filamentous

temperature-sensitive protein Z (FtsZ).[17] FtsZ is a crucial protein in bacterial cell division,
making it an attractive target for new antibiotics.

In these studies, derivatives of 4-bromo-1H-indazole showed promising antibacterial activity,
particularly against Gram-positive bacteria like Staphylococcus epidermidis and penicillin-
susceptible Streptococcus pyogenes.[17][18] Certain compounds exhibited significantly more
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potent activity than the reference compound 3-methoxybenzamide (3-MBA) against penicillin-
resistant Staphylococcus aureus, highlighting the potential of this scaffold to address the
challenge of antibiotic resistance.[17] This work underscores the versatility of the 4-bromo-
indazole core in generating diverse bioactive molecules for various therapeutic areas.

Conclusion

4-Bromo-5-nitro-1H-indazole is a high-value, strategic intermediate for medicinal chemistry
and drug discovery. The presence of orthogonally reactive bromo and nitro functionalities
provides a robust platform for rapid lead generation and optimization. As demonstrated in the
provided protocols, these groups can be selectively manipulated to install diverse chemical
matter, enabling the systematic exploration of structure-activity relationships. Its proven
application in the synthesis of kinase inhibitors and its emerging potential in developing novel
antibacterial agents confirm that 4-Bromo-5-nitro-1H-indazole will continue to be a valuable
tool for researchers and scientists dedicated to creating the next generation of targeted
therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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